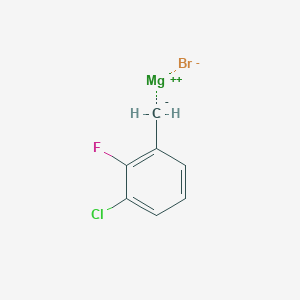

3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

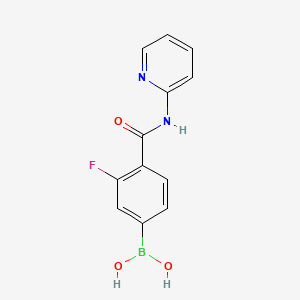

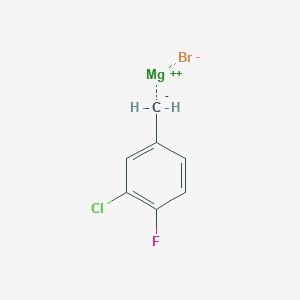

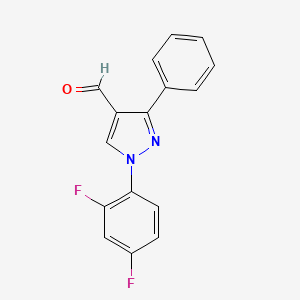

The synthesis of 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, involves the use of magnesium, bromine, and the benzyl fluorine and chlorine groups. The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

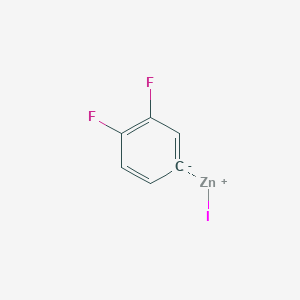

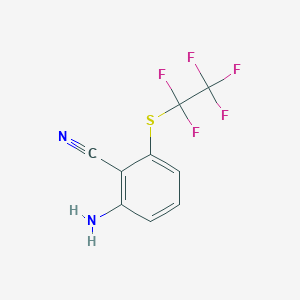

The molecular formula of 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is C7H5BrClFMg . The structure includes magnesium, bromine, and the benzyl fluorine and chlorine groups.Chemical Reactions Analysis

As an organometallic compound, 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, can act as a nucleophile and form carbon-carbon bonds. This makes it a valuable reagent in various organic chemistry reactions.Wissenschaftliche Forschungsanwendungen

Role in Advanced Synthesis Techniques

Organohalides like 3-Chloro-2-fluorobenzylmagnesium bromide are pivotal in organic synthesis, offering pathways to form carbon-carbon and carbon-heteroatom bonds. These compounds are often employed in Grignard reactions, a cornerstone method for forming bonds through nucleophilic addition to carbonyl groups. Such reagents are integral to synthesizing pharmaceuticals, agrochemicals, and materials science precursors.

Importance in NMR Spectroscopy Research

The study of quadrupolar halogens using solid-state NMR spectroscopy highlights the importance of halogenated compounds in understanding molecular structure and dynamics. Research in this area provides detailed insights into the isotropic chemical shifts and quadrupolar coupling constants of chlorine and bromine in various chemical environments. This information is critical for the design of new materials and the interpretation of complex molecular structures (Bryce & Sward, 2006).

Applications in Catalysis

Halogenated compounds, particularly those involving aluminium chlorofluorides and bromofluorides, are known for their exceptional Lewis acidity. This property makes them highly effective as catalysts in various chemical reactions, including polymerization and organic synthesis. The synthesis, structure, and catalytic applications of such compounds are areas of active research, contributing to more efficient and selective chemical processes (Krahl & Kemnitz, 2006).

Environmental and Health Impact Studies

Research on the environmental and health impacts of brominated and chlorinated compounds provides crucial information on the safety and regulatory aspects of chemical use. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, for example, inform on the toxicological profiles of these compounds and their effects on human health and ecosystems. Such research is essential for developing safer chemicals and for regulatory purposes (Mennear & Lee, 1994; Birnbaum et al., 2003).

Wirkmechanismus

Target of Action

As an organometallic compound, it is often used as a reagent in organic synthesis . It can react with various organic compounds, making it a versatile tool in the synthesis of complex molecules.

Mode of Action

The mode of action of 3-Chloro-2-fluorobenzylmagnesium bromide involves its reactivity as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms in many organic compounds. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of chemical structures.

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-2-fluorobenzylmagnesium bromide would depend on the particular reactions it is used in. As a reagent, it can participate in a wide range of reactions, each with its own set of affected biochemical pathways .

Result of Action

The result of the action of 3-Chloro-2-fluorobenzylmagnesium bromide is the formation of new organic compounds through its reactivity as a Grignard reagent . The specific outcomes would depend on the reactants and conditions of the reaction.

Safety and Hazards

The safety data sheet for 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, advises against its use in food, drug, pesticide or biocidal product use . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

Eigenschaften

IUPAC Name |

magnesium;1-chloro-2-fluoro-3-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Mg/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTPZDOHRCPQCX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)Cl)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242416 |

Source

|

| Record name | Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | |

CAS RN |

1268684-42-9 |

Source

|

| Record name | Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)

![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)